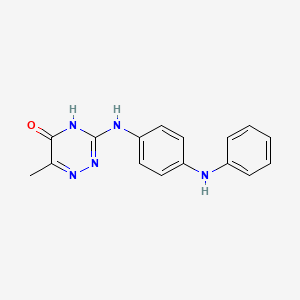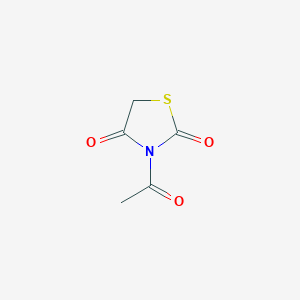
2,4-Thiazolidinedione, 3-acetyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione, 3-acetyl-(9CI) is a chemical compound with the molecular formula C5H5NO3S and a molecular weight of 159.1631 . It belongs to the thiazolidinedione class of compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2,4-Thiazolidinedione, 3-acetyl-(9CI) involves several synthetic routes and reaction conditions. One common method is the aldol condensation reaction, which is promoted by ultrasound . This method involves the reaction of 2,4-thiazolidinedione with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product .
Chemical Reactions Analysis
2,4-Thiazolidinedione, 3-acetyl-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) catalyst, and various oxidizing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of 2,4-Thiazolidinedione, 3-acetyl-(9CI) using hydrogen gas and Pd/C catalyst can yield different derivatives with potential biological activities .
Scientific Research Applications
2,4-Thiazolidinedione, 3-acetyl-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been investigated for its antihyperglycemic activity and its role as a peroxisome proliferator-activated receptor (PPAR) activator . Additionally, it has applications in the synthesis of drugs for the treatment of diabetes and other metabolic disorders . In industry, it is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 3-acetyl-(9CI) involves its role as a PPAR activator . PPARs are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism . By activating PPARγ, 2,4-Thiazolidinedione, 3-acetyl-(9CI) can improve insulin sensitivity and reduce blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders .
Comparison with Similar Compounds
2,4-Thiazolidinedione, 3-acetyl-(9CI) can be compared with other similar compounds such as thiazolidinedione, pioglitazone, and rosiglitazone . These compounds also belong to the thiazolidinedione class and share similar mechanisms of action as PPAR activators . Other similar compounds include troglitazone and ciglitazone, which have been studied for their antidiabetic and anti-inflammatory properties .
Properties
Molecular Formula |
C5H5NO3S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
3-acetyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H5NO3S/c1-3(7)6-4(8)2-10-5(6)9/h2H2,1H3 |
InChI Key |
OXGDQAFJTNUXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


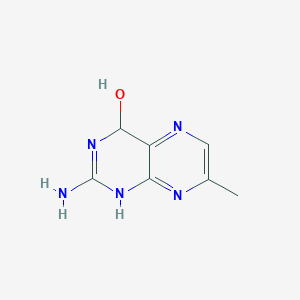
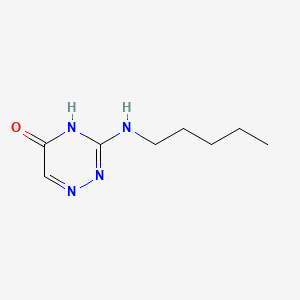
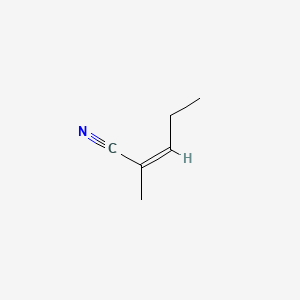
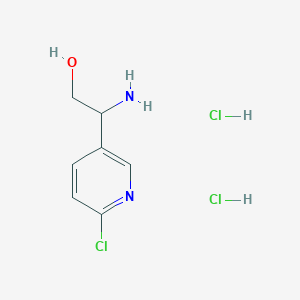
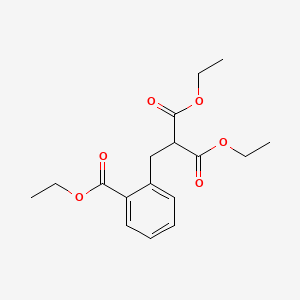
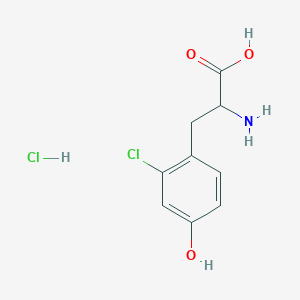

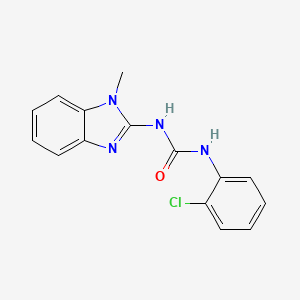
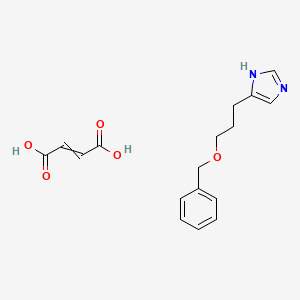
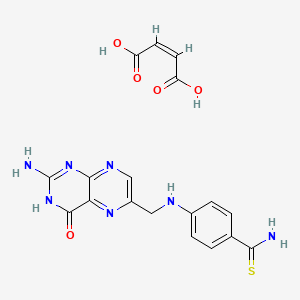
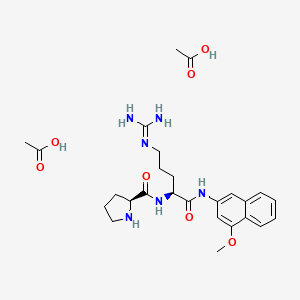
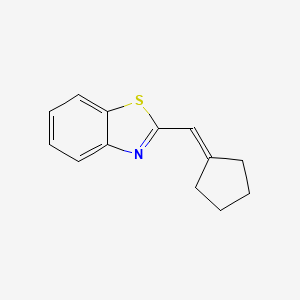
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
